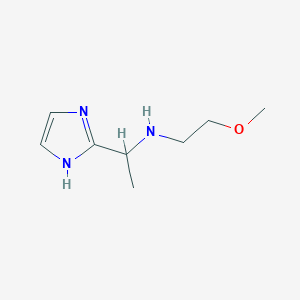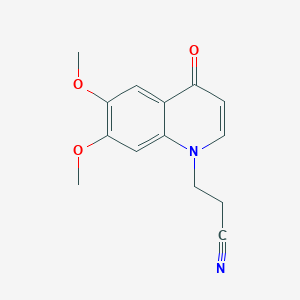
N-(6-fluoropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoropyridin-2-yl)acetamide: is a chemical compound with the molecular formula C₇H₇FN₂O and a molecular weight of 154.14 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring enhances its chemical properties, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(6-fluoropyridin-2-yl)acetamide typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 2-chloro-6-fluoropyridine with acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
N-(6-fluoropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of N-(6-fluoropyridin-2-yl)ethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, methanol.
Major Products:
- This compound N-oxide
- N-(6-fluoropyridin-2-yl)ethylamine
Scientific Research Applications
N-(6-fluoropyridin-2-yl)acetamide has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
- Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors .
- Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and coatings .
Mechanism of Action
The mechanism of action of N-(6-fluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- N-(6-chloropyridin-2-yl)acetamide
- N-(6-bromopyridin-2-yl)acetamide
- N-(6-methylpyridin-2-yl)acetamide
Comparison:
N-(6-fluoropyridin-2-yl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated and brominated analogs, the fluorinated compound exhibits higher stability and reactivity. The methylated analog, on the other hand, lacks the electron-withdrawing effect of the fluorine atom, resulting in different reactivity and biological activity .
Properties
CAS No. |
258343-71-4 |
|---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
N-(6-fluoropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) |
InChI Key |
TYJSZNSMFKWJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)

![Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)


![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)


![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)

![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)
